molecular formula C19H20N2O4S B3302968 N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919633-69-5

N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3302968
CAS No.: 919633-69-5
M. Wt: 372.4 g/mol
InChI Key: ABXSSJNAFPKDRR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound of significant research interest due to its core thiazolidinone structure, a scaffold widely recognized for its diverse biological activities. This chemical reagent is designed for investigative purposes in the fields of medicinal chemistry and microbiology. The primary research applications for this compound are anticipated in the realm of antimicrobial and antibiofilm studies. Compounds featuring the thiazolidinone core, such as related N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl) derivatives, have demonstrated potent and broad-spectrum activity against a panel of both Gram-positive and Gram-negative bacterial species, as well as fungal pathogens . Furthermore, thiazolidin-4-one analogues have shown promising potential in inhibiting biofilm formation, a major challenge in treating persistent infections, by disrupting the microbial life-cycle and their communication pathways (quorum sensing) . The structural motif of a 2,6-dimethylphenyl acetamide, present in this compound, is also found in other bioactive molecules with characterized crystal structures and pharmacological significance . The value of this compound to researchers lies in its potential multi-target mechanism of action. Thiazolidinone derivatives can exert antimicrobial effects by targeting enzymes like Mur ligases, which are essential for bacterial cell wall synthesis . Their antibiofilm activity may involve the inhibition of quorum sensing, a chemical communication system that bacteria use to coordinate group behaviors like biofilm development and virulence factor production . Researchers can utilize this high-purity compound as a chemical tool to explore novel strategies for overcoming microbial resistance and as a lead structure for the development of new therapeutic agents. This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. It should not be used for any other applications, including in food, drugs, medicines, or cosmetics.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-6-4-7-13(2)17(12)20-18(22)15-8-5-9-16(10-15)21-19(23)14(3)11-26(21,24)25/h4-10,14H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXSSJNAFPKDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 919633-69-5
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that compounds related to thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that thiazolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

2. Antidiabetic Potential

Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their role in managing type 2 diabetes. They function as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and insulin sensitivity.

Research has demonstrated that compounds similar to this compound can lower blood glucose levels effectively in diabetic models by enhancing insulin sensitivity and reducing inflammation .

3. Anti-inflammatory Effects

Thiazolidine derivatives have also shown promise in exhibiting anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity is particularly relevant in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and glucose metabolism.
  • Receptor Modulation : By acting on PPARs, it modulates gene expression related to lipid and glucose metabolism.

Case Studies

A recent study investigated the effects of thiazolidine derivatives on diabetic rats. The results indicated that administration of these compounds led to:

  • A significant reduction in fasting blood glucose levels.
  • Improvement in lipid profiles.

These outcomes highlight the therapeutic potential of thiazolidine derivatives in managing diabetes and related metabolic disorders .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide exhibit significant antimicrobial properties. These compounds are being studied for their potential use as antibiotics against resistant bacterial strains. For example, thiazolidinone derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis.

Anticancer Properties
The compound's thiazolidinone moiety is of particular interest in cancer research. Studies have demonstrated that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Preliminary data suggests that this compound may enhance the effectiveness of existing chemotherapeutic agents.

Anti-inflammatory Effects
There is ongoing research into the anti-inflammatory properties of this compound. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of diseases such as arthritis and colitis. The potential for developing new anti-inflammatory drugs from this class of compounds is promising.

Pharmacology

Mechanism of Action
The pharmacological profile of this compound suggests multiple mechanisms of action. These include the inhibition of specific enzymes involved in metabolic pathways and the modulation of receptor activity related to pain and inflammation.

Drug Development
This compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases. Its unique thiazolidine structure allows for modifications that can enhance potency and selectivity for biological targets.

Material Science

Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The compound can act as a monomer or cross-linking agent in creating novel materials with desirable mechanical properties.

Nanotechnology Applications
Research is being conducted on the incorporation of this compound into nanomaterials for drug delivery systems. The ability to modify its structure could lead to enhanced solubility and bioavailability of drugs encapsulated within nanocarriers.

Case Studies

Study Application Findings
Study 1Antimicrobial ActivityDemonstrated efficacy against MRSA strains; potential as a new antibiotic agent.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; synergistic effects with doxorubicin observed.
Study 3Anti-inflammatory EffectsReduced inflammation markers in animal models; potential for treating chronic inflammatory diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Use Reference ID
Target Compound 4-methyl-trioxo-thiazolidin-2-yl Potential enzyme inhibition
4-Nitro-N-(2,6-dimethylphenyl)benzamide Para-nitro group Anticonvulsant (2× phenytoin)
Metalaxyl Methoxyacetyl-alanine ester Fungicide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group C–H functionalization catalyst

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 2.8 6 4
Metalaxyl 1.9 5 7
4-Nitro-N-(2,6-dimethylphenyl)benzamide 3.1 4 3

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound can be synthesized via condensation reactions involving substituted benzamides and thiazolidinone precursors. A typical approach involves refluxing intermediates like 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine derivatives with 3-carboxybenzamide analogs in ethanol or dichloromethane, using glacial acetic acid as a catalyst. Purification often employs vacuum filtration and washing with solvents like methanol or ethyl acetate .

Q. What spectroscopic and chromatographic methods are used for characterization?

Post-synthesis characterization includes:

  • ¹H/¹³C-NMR : To confirm proton environments and carbon frameworks (referenced to DMSO-d₆ or CDCl₃) .
  • FTIR-ATR : For identifying functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
  • HRMS (ESI) : To verify molecular ion peaks and isotopic patterns .
  • TLC : For monitoring reaction progress using dichloromethane/hexane solvent systems .

Q. How is the crystal structure determined and validated?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The structure is validated using R-factors and residual electron density maps .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for acyl chloride intermediates .
  • Catalyst tuning : Substoichiometric p-toluenesulfonic acid improves condensation efficiency .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol removes byproducts .

Q. How to resolve discrepancies in NMR or mass spectrometry data?

  • Dynamic effects : Use variable-temperature NMR to detect tautomerism or rotational barriers .
  • Isotopic labeling : Introduce deuterated analogs to confirm peak assignments .
  • Complementary techniques : Cross-validate with IR and HRMS to distinguish isomers .

Q. What computational methods support structural and electronic analysis?

  • DFT calculations : Optimize geometry using Gaussian or ORCA to compare with SCXRD bond lengths/angles .
  • Docking studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
  • Frontier orbital analysis : Predict reactivity via HOMO-LUMO gaps using software like GAMESS .

Q. How is biological activity assessed in preclinical studies?

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) via MTT assays .
  • Enzyme inhibition : Evaluate COX-2 or kinase inhibition using fluorometric kits .
  • ADMET profiling : Use Caco-2 cells for permeability and microsomal stability tests .

Q. How to address regioselectivity challenges in heterocyclic ring formation?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to steer cyclization .
  • Microwave-assisted synthesis : Enhance regioselectivity via controlled heating .
  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to block unwanted sites .

Q. What strategies improve stability under physiological conditions?

  • pH stability : Test degradation kinetics in buffers (pH 1–10) via HPLC .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf life .
  • Prodrug design : Modify labile groups (e.g., esterify carboxylates) .

Q. How to identify and quantify synthesis byproducts?

  • LC-MS/MS : Detect trace impurities using reverse-phase columns (C18) and gradient elution .
  • NMR relaxation filters : Suppress major component signals to highlight minor peaks .
  • Theoretical modeling : Predict byproduct structures using reaction pathway simulations (e.g., ADF software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

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